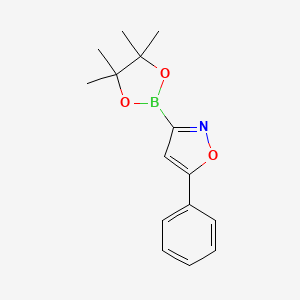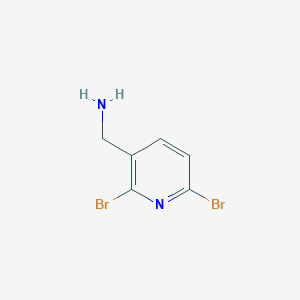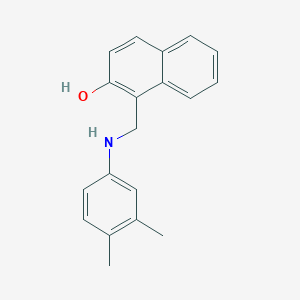
2-(Cyclohexyloxy)quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohexyloxy)quinoline-3-carboxylic acid is a quinoline derivative characterized by the presence of a cyclohexyloxy group at the second position and a carboxylic acid group at the third position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with suitable carbonyl compounds under acidic conditions.
Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced via nucleophilic substitution reactions. For example, 2-chloroquinoline-3-carboxylic acid can be reacted with cyclohexanol in the presence of a base such as potassium carbonate to yield this compound.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as transition metals or ionic liquids can be employed to facilitate the reactions and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Bases such as potassium carbonate or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinoline-3-carboxaldehyde or quinoline-3-methanol.
Substitution: Various quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(Cyclohexyloxy)quinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA or inhibit enzymes by binding to their active sites. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Quinoline-3-carboxylic acid: Lacks the cyclohexyloxy group, resulting in different chemical properties and biological activities.
2-Methoxyquinoline-3-carboxylic acid: Contains a methoxy group instead of a cyclohexyloxy group, leading to variations in reactivity and application.
Uniqueness: 2-(Cyclohexyloxy)quinoline-3-carboxylic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic effects. This modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and industrial applications.
属性
CAS 编号 |
88284-21-3 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
2-cyclohexyloxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c18-16(19)13-10-11-6-4-5-9-14(11)17-15(13)20-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2,(H,18,19) |
InChI 键 |
GIEYSRHTBSLVHZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)




![5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine](/img/structure/B11849105.png)
![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)




![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)

